molecular formula C23H22N2O B14378415 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one CAS No. 88629-05-4

2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one

Cat. No.: B14378415
CAS No.: 88629-05-4
M. Wt: 342.4 g/mol
InChI Key: BGUQPNJTZMHHSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzodiazepine core with ethyl and diphenyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of an ortho-diamine with a ketone, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity. Techniques such as crystallization and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: It serves as a tool for studying the biological activity of benzodiazepines.

    Medicine: Research focuses on its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one involves its interaction with the central nervous system. It binds to specific receptors, such as the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain and nervous system, which is responsible for its anxiolytic and sedative properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazepines such as diazepam, lorazepam, and clonazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties.

Uniqueness

What sets 2-Ethyl-2,5-diphenyl-1,2,4,5-tetrahydro-3H-1,4-benzodiazepin-3-one apart is its specific substituents, which may confer unique pharmacokinetic and pharmacodynamic properties. This uniqueness can make it a valuable compound for specific therapeutic applications and research studies .

Properties

CAS No.

88629-05-4

Molecular Formula

C23H22N2O

Molecular Weight

342.4 g/mol

IUPAC Name

2-ethyl-2,5-diphenyl-4,5-dihydro-1H-1,4-benzodiazepin-3-one

InChI

InChI=1S/C23H22N2O/c1-2-23(18-13-7-4-8-14-18)22(26)24-21(17-11-5-3-6-12-17)19-15-9-10-16-20(19)25-23/h3-16,21,25H,2H2,1H3,(H,24,26)

InChI Key

BGUQPNJTZMHHSO-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(C2=CC=CC=C2N1)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.